NSC 90469
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSOTLOTTDYIIK-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016529 | |
| Record name | 3,5-Diiodo-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041-01-6 | |
| Record name | Diiodothyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1041-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diiodothyronine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diiodo-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diiodothyronine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIIODOTHYRONINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAL3MRM51F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of 3,5 Diiodo L Thyronine Action
Mitochondrial Targeting and Direct Effects of 3,5-Diiodo-L-thyronine
3,5-T2 has been shown to be a potent and rapid stimulator of mitochondrial respiration. caringsunshine.com Studies in hypothyroid rats demonstrated that a single injection of 3,5-T2 significantly increased both state 3 (maximal ATP synthesis) and state 4 (resting state) mitochondrial respiration rates by approximately 30% within just one hour. nih.gov This rapid stimulation is attributed to its effects on the substrate oxidation systems within the mitochondria. nih.gov
| Parameter | Observed Effect | Time Frame | Substrate/Complex | Source |
|---|---|---|---|---|
| State 3 & 4 Respiration | ~30% Increase | 1 Hour | Not Specified | nih.gov |
| Complex II-linked Respiration | Restored to Euthyroid levels | 1 Week | Succinate (B1194679) | nih.gov |
| G3PDH-linked Respiration | 165% Increase vs. Hypothyroid | 1 Week | Glycerol-3-Phosphate | nih.gov |
A primary mechanism through which 3,5-T2 stimulates energy expenditure is by enhancing mitochondrial fatty acid oxidation. nih.govplos.orgphysiology.org This effect is both rapid and significant. In skeletal muscle of hypothyroid rats, 3,5-T2 administration increased the oxidation of palmitoyl-CoA and palmitoylcarnitine (B157527) by 104% and 80%, respectively, within one hour. physiology.orgphysiology.org This suggests that 3,5-T2 stimulates multiple steps in the fatty acid oxidation pathway, including the import of fatty acids into the mitochondria and the β-oxidation cycle itself. physiology.org
The mechanism involves the activation of the AMP-activated protein kinase (AMPK)-acetyl-CoA carboxylase (ACC)-malonyl-CoA signaling pathway, which directs lipid partitioning toward oxidation. physiology.orgphysiology.org Concurrently, 3,5-T2 increases the activity of the carnitine palmitoyltransferase (CPT) system, which is the rate-limiting step for the entry of fatty acids into the mitochondrial matrix. plos.orgphysiology.org
| Substrate | Increase in Oxidation Rate | Time Frame of Measurement | Source |
|---|---|---|---|
| Palmitoyl-CoA | +104% | 1 Hour Post-Injection | physiology.orgphysiology.org |
| Palmitoylcarnitine | +80% | 1 Hour Post-Injection | physiology.orgphysiology.org |
| Succinate | +30% | 1 Hour Post-Injection | physiology.orgphysiology.org |
In addition to stimulating ATP production, 3,5-T2 can also promote energy dissipation. In skeletal muscle, it enhances mitochondrial thermogenesis by activating "proton leak" pathways, which dissipate the proton-motive force without being coupled to ATP synthesis. physiology.org This uncoupling of oxidative phosphorylation results in increased energy expenditure as heat and is dependent on the presence of free fatty acids. caringsunshine.comphysiology.org
The effect of 3,5-T2 on mitochondrial biogenesis—the process of generating new mitochondria—appears to be context-dependent and distinct from that of T3. In a study on hypothyroid rats, long-term administration of T3 was shown to enhance mitochondrial biogenesis in the liver, while 3,5-T2 did not produce the same effect. nih.gov However, other research in diet-induced obese mice showed that 3,5-T2 treatment, similar to T3, significantly increased hepatic citrate (B86180) synthase activity, which is a marker of mitochondrial content and is indicative of enhanced mitochondrial oxidative capacity. oup.com This suggests that under certain metabolic conditions, 3,5-T2 can promote an increase in mitochondrial mass.
3,5-T2 exerts some of its effects through direct interaction with components of the mitochondrial respiratory chain. A key target is Cytochrome c Oxidase (COX, or Complex IV), the terminal enzyme of the electron transport chain. nih.gov Early studies identified that both cytochrome c reducers and oxidizers are targets for 3,5-T2. nih.gov
More specifically, 3,5-T2 has been shown to bind to subunit Va of the COX complex. nih.gov This interaction is functionally significant, as it abolishes the allosteric inhibition of COX activity normally caused by ATP. nih.gov This provides a direct molecular mechanism by which 3,5-T2 can rapidly stimulate mitochondrial respiration. nih.gov In contrast, studies have found that T3 and thyroxine (T4) can inhibit COX activity, highlighting a differential effect among iodothyronines at the level of this key respiratory enzyme. nih.govbohrium.com
Thyroid Hormone Receptor (THR)-Independent Mechanisms
A defining characteristic of 3,5-T2's action is its ability to elicit rapid metabolic effects, suggesting mechanisms that are independent of the classical nuclear thyroid hormone receptors (THRs). nih.govfrontiersin.orgnih.gov The swift stimulation of mitochondrial respiration and fatty acid oxidation occurs on a timescale of minutes to hours, which is too rapid to be explained by the genomic pathway of THRs that involves changes in gene expression. frontiersin.orgnih.gov
Several lines of evidence support this THR-independent action:
The effects of 3,5-T2 are not blocked by inhibitors of protein synthesis, indicating a non-genomic pathway. frontiersin.org
The direct binding of 3,5-T2 to mitochondrial components, such as subunit Va of Cytochrome c Oxidase, provides a physical basis for its rapid, direct action on mitochondrial function. nih.gov
While some THR-mediated actions have been described for 3,5-T2, its primary, rapid effects on energy metabolism are largely attributed to its direct mitochondrial targeting. nih.govmdpi.com
These THR-independent mechanisms allow 3,5-T2 to function as a rapid modulator of cellular bioenergetics, distinct from the longer-term metabolic regulation provided by T3 through its nuclear receptor-mediated control of gene expression. nih.gov
Involvement of Specific Signaling Pathways (e.g., MAPK/ERK, PI3K/Akt, PKC-δ)
The non-genomic actions of 3,5-T2 are mediated through the activation of specific intracellular signaling cascades. In the human liver cancer cell line HepG2, 3,5-T2 has been shown to reduce fatty acid synthase expression by blocking the proteolytic cleavage of Sterol Regulatory Element-Binding Protein-1 (SREBP-1). nih.gov This effect is dependent on the concurrent activation of several key signaling pathways. nih.gov
The primary signaling pathways implicated in 3,5-T2 action include:
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase/Protein Kinase B pathway is central to regulating cell metabolism, growth, and survival. nih.gov Dysregulation of this pathway in hepatocytes is associated with metabolic disorders. nih.gov 3,5-T2 has been shown to trigger the phosphorylation of Akt. nih.gov
PKC-δ: Protein Kinase C delta is an isoform of the PKC family of enzymes that is involved in a variety of cellular processes.
The activation of these pathways by 3,5-T2 highlights its ability to engage with complex cellular signaling networks to produce its metabolic effects.
Table 1: Key Signaling Pathways Activated by 3,5-Diiodo-L-thyronine
| Signaling Pathway | Key Components | Cellular Process Modulated |
|---|---|---|
| MAPK/ERK | MAPK, ERK | Reduction of fatty acid synthase expression |
| PI3K/Akt | PI3K, Akt | Reduction of fatty acid synthase expression, cell metabolism, growth |
| PKC-δ | PKC-δ | Reduction of fatty acid synthase expression |
Thyroid Hormone Receptor (THR)-Dependent Mechanisms
While a significant portion of 3,5-T2's effects are attributed to non-genomic pathways, there is also evidence for its interaction with nuclear thyroid hormone receptors (THRs), leading to genomic effects. nih.govmdpi.com Thyroid hormones typically exert their genomic effects by binding to THRs, which are ligand-inducible transcription factors that regulate gene expression. frontiersin.org
Binding Affinity to Thyroid Hormone Receptor Isoforms (e.g., TRβ1, TRα1)
The interaction of 3,5-T2 with thyroid hormone receptors appears to be isoform-specific. Research, particularly in fish models, has shown that 3,5-T2 can act as a ligand for the β-isoforms of the thyroid hormone receptor. oup.com
TRβ1: Studies have provided evidence that 3,5-T2 is an alternative ligand for the thyroid hormone receptor β1 (TRβ1). nih.gov Specifically, 3,5-T2 has been shown to bind to and activate a long TRβ1 isoform, which contains a unique nine-amino-acid insert in its ligand-binding domain. nih.govplos.org This interaction has been observed in both human and tilapia TRβ1 isoforms. nih.gov
TRα1: While the primary interaction appears to be with TRβ isoforms, some effects of 3,5-T2, such as cardiac hypertrophy at higher doses, suggest that it may also utilize the TRα1 receptor, which is the most abundant isoform in cardiac tissue. oup.com
Table 2: Binding Profile of 3,5-Diiodo-L-thyronine to Thyroid Hormone Receptor Isoforms
| Receptor Isoform | Binding and Activation | Observed In | Note |
|---|---|---|---|
| TRβ1 (long isoform) | Yes | Tilapia, Human (in vitro) | Contains a 9-amino acid insert in the ligand-binding domain nih.govplos.orgnih.gov |
| TRα1 | Suggested | Rodent heart tissue | Implied by cardiac effects at higher doses oup.com |
Genomic Effects and Gene Expression Regulation
Through its interaction with THRs, 3,5-T2 can modulate the expression of specific target genes, producing effects that are similar to those of 3,5,3'-triiodo-L-thyronine (T3).
Hepatic Gene Expression: In mice, administration of 3,5-T2 has been shown to induce T3-like changes in the expression of hepatic genes that are involved in lipid metabolism. oup.com This includes an increase in the activity of type I deiodinase, an enzyme involved in thyroid hormone metabolism. oup.com
Regulation of Deiodinases: Studies in hypothyroid rats have shown that 3,5-T2 can stimulate the mRNA expression of hepatic type 1 deiodinase (dio1) and decrease the expression of type 3 deiodinase (dio3). frontiersin.org
THRβ Expression: 3,5-T2 has been reported to repress the expression of THRβ and impair its upregulation by cortisol, possibly through a transrepression mechanism. nih.gov In contrast, in hypothyroid rats treated with T3, the expression of thrβ is significantly enhanced. frontiersin.org
Tissue-Specific Gene Regulation: In the tilapia cerebellum, 3,5-T2 has been found to specifically regulate sets of genes involved in cell signaling and transcriptional pathways, which differ from the pathways regulated by T3. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 3,5-Diiodo-L-thyronine | 3,5-T2 |
| 3,5,3'-triiodo-L-thyronine | T3 |
| 3,5,3',5'-tetraiodo-L-thyronine | T4 |
| Sterol Regulatory Element-Binding Protein-1 | SREBP-1 |
Physiological and Metabolic Roles of 3,5 Diiodo L Thyronine
Regulation of Energy Expenditure and Metabolic Rate
3,5-T2 is recognized for its capacity to stimulate energy expenditure. pagepressjournals.org Studies have consistently shown that administration of 3,5-T2 leads to an increase in resting metabolic rate (RMR). nih.govfrontiersin.org This effect is observed to have a more rapid onset compared to that of the more traditionally recognized active thyroid hormone, 3,5,3'-triiodothyronine (T3). nih.gov
A key mechanism through which 3,5-T2 stimulates energy expenditure is by activating thermogenesis, particularly in brown adipose tissue (BAT). plos.orgunina.it This process is intrinsically linked to the modulation of Uncoupling Protein 1 (UCP1), a protein crucial for heat production in brown adipocytes. plos.org
In hypothyroid rats, chronic administration of 3,5-T2 has been shown to enhance the expression of UCP1. nih.gov This leads to an activation of mitochondrial thermogenesis within BAT. plos.orgnih.gov Studies on isolated mitochondria from these rats revealed that the inhibitory effect of guanosine (B1672433) diphosphate (B83284) (GDP) on UCP1-mediated respiration was blunted, and the reactivation by fatty acids was enhanced following 3,5-T2 treatment. unina.itnih.gov Furthermore, 3,5-T2 administration in hypothyroid rats was found to increase the sympathetic innervation of BAT, suggesting an indirect pathway for activating thermogenesis. nih.gov The compound also promotes mitochondrial biogenesis in BAT, a process associated with increased levels of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) in both the nucleus and mitochondria. unina.itnih.gov
The stimulatory effect of 3,5-T2 on RMR has been documented in various physiological and diet-induced conditions. In rats fed a high-fat diet, administration of 3,5-T2 was shown to stimulate the RMR and reduce body-weight gain. nih.gov Similarly, in a state of severe hypothyroidism induced by propylthiouracil (B1679721) and iopanoic acid, a single injection of 3,5-T2 resulted in a more rapid increase in RMR compared to T3. frontiersin.org
Human studies, although limited, support these findings. A case report involving two healthy individuals demonstrated that chronic administration of 3,5-T2 increased RMR by approximately 15% and led to a decrease in body weight. nih.gov
| Study Type | Subject | Condition | Key Findings on Resting Metabolic Rate (RMR) |
| Pre-clinical | Rats | High-Fat Diet | Stimulated RMR and reduced body-weight gain. nih.gov |
| Pre-clinical | Rats | Hypothyroidism | Rapidly increased RMR. frontiersin.org |
| Human Case Report | Euthyroid Humans | Normal | Increased RMR by ~15% after chronic administration. nih.gov |
Lipid and Glucose Metabolism Modulation
3,5-T2 exerts significant influence over both lipid and glucose metabolism, demonstrating beneficial effects in models of diet-induced obesity and insulin (B600854) resistance. nih.govmdpi.com
One of the most prominent effects of 3,5-T2 is its ability to counteract hepatic steatosis, or the accumulation of lipids in the liver. oup.com In rats fed a high-fat diet (HFD), simultaneous administration of 3,5-T2 effectively prevents the development of a fatty liver. nih.gov This anti-steatotic action is attributed to an increase in the rate of fatty acid oxidation within the liver. nih.gov
Studies have shown that in HFD-fed rats, 3,5-T2 administration leads to a significant reduction in hepatic triglyceride content. oup.comnih.gov This effect is achieved without some of the undesirable side effects associated with T3. nih.gov In vitro studies using a "fatty hepatocyte" model further support these findings, showing that 3,5-T2 reduces the number and size of lipid droplets. frontiersin.org This is thought to make stored triglycerides more accessible for catabolism. frontiersin.org The mechanism appears to involve the stimulation of mitochondrial β-oxidation. karger.com
| Model | Key Findings on Hepatic Lipid Accumulation |
| Rats on High-Fat Diet | Prevented fatty liver by increasing fatty acid oxidation. nih.gov |
| Rats on High-Fat Diet | Significantly reduced hepatic triglyceride content. oup.comnih.gov |
| In vitro "Fatty Hepatocyte" Model | Reduced the number and average size of lipid droplets. frontiersin.org |
Beyond stimulating lipid breakdown, 3,5-T2 also appears to regulate the synthesis of new fatty acids, a process known as lipogenesis. It has been shown to downregulate the expression of key genes involved in this pathway. nih.govfrontiersin.org
In rats on a high-fat diet, 3,5-T2 administration markedly downregulated the expression of genes such as SPOT14, acetyl-CoA-carboxylase (ACC), and fatty acid synthase (FAS). nih.govfrontiersin.org This effect is linked to the downregulation of crucial transcription factors that control lipogenesis, including sterol regulatory element-binding protein-1c (SREBP-1c) and carbohydrate-response element-binding protein (ChREBP). nih.govfrontiersin.org In contrast, while T3 also reduces hepatic lipid accumulation, it does not consistently suppress these lipogenic genes in the same manner. nih.govfrontiersin.org In hypothyroid rats, however, one study showed that 3,5-T2 increased the content of both the precursor and mature forms of SREBP-1 protein, suggesting a more complex, context-dependent regulation of lipogenesis. nih.govbohrium.com Another study in human hepatoma cells (HepG2) indicated that 3,5-T2 reduced the expression of fatty acid synthase by inhibiting the proteolytic cleavage of SREBP-1, without affecting SREBP-1 mRNA levels. mdpi.com
3,5-T2 has been shown to have favorable effects on glucose metabolism, including improved insulin sensitivity and increased glucose uptake. nih.gov Administration of 3,5-T2 to rats on a high-fat diet has been associated with improved insulin sensitivity. nih.gov
In skeletal muscle, 3,5-T2 has been reported to ameliorate glucose uptake by enhancing the insulin-stimulated phosphorylation of Akt/PKB. nih.gov In cardiomyoblasts, 3,5-T2 was found to significantly increase glucose consumption. nih.gov Studies in obese mice have shown that 3,5-T2 can reduce blood glucose levels. houstonmethodist.orgintegralfitnesssolutions.com This effect was associated with a reduction in hepatic GLUT2 glucose transporter levels and decreased hepatic glucose output, rather than direct insulin sensitization in skeletal muscle or white adipose tissue. houstonmethodist.org
| Tissue/Model | Effect on Glucose Metabolism |
| Rats on High-Fat Diet | Improved insulin sensitivity. nih.gov |
| Skeletal Muscle | Ameliorated glucose uptake by increasing insulin response of Akt/PKB phosphorylation. nih.gov |
| Cardiomyoblasts | Significantly increased glucose consumption. nih.gov |
| Obese Mice | Reduced blood glucose levels and hepatic glucose output. houstonmethodist.orgintegralfitnesssolutions.com |
Impact on Circulating Lipid Profiles (e.g., LDL, Triglycerides)
3,5-Diiodo-L-thyronine (3,5-T2) has been shown to exert beneficial effects on circulating lipid profiles, particularly in the context of diet-induced hyperlipidemia. nih.govnih.govresearchgate.net Administration of 3,5-T2 to rats on a high-fat diet (HFD) prevents hypercholesterolemia and hypertriglyceridemia. nih.govnih.gov Studies have demonstrated that 3,5-T2 can reduce serum levels of triglycerides and cholesterol. frontiersin.org In rodent models, exogenous administration of 3,5-T2 elicits short-term beneficial hypolipidemic effects. nih.gov Specifically, in diet-induced obese mice, 3,5-T2 treatment has been associated with reduced serum cholesterol levels. nih.gov Research in low-density lipoprotein receptor knockout mice fed a Western-type diet showed that 3,5-T2 reduces circulating total and LDL cholesterol. nih.gov These effects are linked to its ability to stimulate fatty acid oxidation in the liver, which helps to counteract hepatic fat accumulation and reduce the secretion of lipids into the bloodstream. frontiersin.orgfrontiersin.org By enhancing the liver's capacity to burn fat, 3,5-T2 helps prevent the increases in serum triglycerides and cholesterol often associated with high-fat diets. mdpi.comfrontiersin.org
Table 1: Effects of 3,5-T2 on Lipid Profiles in Animal Models
| Animal Model | Key Findings on Lipid Profile | Reference |
|---|---|---|
| High-Fat Diet-Fed Rats | Prevents hypercholesterolemia and hypertriglyceridemia. | nih.govnih.gov |
| Diet-Induced Obese Mice | Decreased serum cholesterol levels. | nih.gov |
| LDL Receptor Knockout Mice (Western Diet) | Reduces circulating total and LDL cholesterol. | nih.gov |
| Rats with Pre-existing Hepatic Fat | Reduces hepatic fat accumulation and produces a hypolipidemic effect. | researchgate.netfrontiersin.org |
Adipose Tissue Biology
3,5-Diiodo-L-thyronine significantly influences the biology of both brown and white adipose tissues, playing a role in energy expenditure and fat mass regulation.
At the cellular level, 3,5-T2 enhances the oxidative capacity of BAT. mdpi.comnih.gov It stimulates mitochondrial biogenesis, partly by increasing the protein levels of PGC-1α, a key regulator of this process. mdpi.comnih.gov Furthermore, Uncoupling Protein 1 (UCP1) appears to be a key molecular determinant for the thermogenic effects of 3,5-T2 in BAT. frontiersin.orgnih.govnih.gov 3,5-T2 administration enhances the expression and activity of UCP1, which dissipates the proton gradient in mitochondria to produce heat instead of ATP. frontiersin.orgnih.gov Studies have also shown that 3,5-T2 can directly increase the activity of cytochrome c oxidase (COX), a critical enzyme in the mitochondrial respiratory chain, further boosting the tissue's metabolic rate. frontiersin.orgresearchgate.net
In animal models of diet-induced obesity, treatment with 3,5-T2 has been shown to induce the appearance of these beige adipocytes within white fat depots. mdpi.comresearchgate.netnih.gov This cellular transformation is a potential mechanism through which 3,5-T2 exerts its beneficial effects on reducing fat mass. nih.gov Research suggests that specific microRNAs, such as miR133a and miR196a, and MAP kinase 6 are involved in mediating this browning process initiated by 3,5-T2. nih.gov
3,5-Diiodo-L-thyronine (3,5-T2) has demonstrated a capacity to prevent the accumulation of visceral adipose tissue (VAT), the fat stored around internal organs that is strongly associated with metabolic diseases. mdpi.comunicampania.it When administered to rats on a high-fat diet (HFD), 3,5-T2 prevents HFD-induced adiposity. mdpi.com Studies have shown that rats treated with 3,5-T2 while on an HFD have significantly lower visceral fat pad weight compared to untreated HFD rats. mdpi.comnih.govnih.govfrontiersin.org
The prevention of VAT mass gain by 3,5-T2 involves several molecular pathways. mdpi.com It appears to program adipocytes for lipolysis, the breakdown of stored fats. mdpi.com One study noted a rapid induction of hormone-sensitive lipase (B570770) (HSL) phosphorylation, which contributes to the normalization of adipocyte volume. mdpi.comresearchgate.netdntb.gov.ua Over a period of several weeks, this effect, combined with a broader increase in non-adipose oxidative metabolism, helps to fully normalize adipocyte size. mdpi.comresearchgate.netdntb.gov.ua Proteomic analysis of VAT from 3,5-T2-treated rats revealed a reduced representation of proteins involved in lipid storage and a normalization of proteins related to mitochondrial function associated with lipogenesis. mdpi.com This suggests that 3,5-T2 creates an anti-adipogenic and anti-lipogenic environment within visceral fat, positively impacting tissue health. mdpi.com
Skeletal Muscle Metabolism and Function
3,5-Diiodo-L-thyronine has significant effects on skeletal muscle, a major site of energy expenditure and substrate utilization in the body. nih.govucla.edu
3,5-Diiodo-L-thyronine (3,5-T2) profoundly impacts both the structure and metabolic function of mitochondria within skeletal muscle. nih.govnih.govucla.educnr.it In rats fed a high-fat diet (HFD), which typically leads to impaired mitochondrial function and the accumulation of intramyocellular lipids, 3,5-T2 administration prevents these negative effects. nih.govcnr.it
Research has shown that long-term 3,5-T2 administration induces a shift toward a more glycolytic fiber phenotype in the gastrocnemius muscle. nih.govfrontiersin.orgcnr.it This shift is accompanied by an adaptation of the mitochondria to the new fiber type, characterized by a decreased representation of enzymes involved in mitochondrial oxidative metabolism. nih.govcnr.it Despite this, 3,5-T2 stimulates the activity of individual respiratory complexes I, IV, and V. nih.govcnr.it Functionally, 3,5-T2 rapidly enhances the rate of mitochondrial fatty acid oxidation and thermogenesis in skeletal muscle. nih.govnih.gov It increases mitochondrial oxidation of substrates like palmitoyl-CoA and succinate (B1194679) and activates proton leak pathways, which dissipate energy as heat. nih.gov
Structurally, 3,5-T2 prevents the mitochondrial morphological aberrations associated with a high-fat diet, favoring the appearance of more normal tubular and tethered organelles. nih.govcnr.it It also counteracts the HFD-induced increase in the expression of proteins involved in mitochondrial fission, such as dynamin-1-like protein. nih.govcnr.it This modulation of mitochondrial dynamics and function contributes to improved metabolic flexibility and insulin sensitivity in the muscle. nih.govnih.gov
Table 2: Summary of 3,5-T2 Effects on Skeletal Muscle Mitochondria
| Aspect | Effect of 3,5-Diiodo-L-thyronine (3,5-T2) | Reference |
|---|---|---|
| Metabolic Function | Enhances mitochondrial fatty acid oxidation and thermogenesis. | nih.govnih.gov |
| Respiratory Chain | Stimulates activity of respiratory complexes I, IV, and V. | nih.govcnr.it |
| Muscle Fiber Type | Induces a shift toward a glycolytic fiber phenotype. | nih.govfrontiersin.orgcnr.it |
| Mitochondrial Structure | Prevents HFD-induced morphological aberrations, favoring tubular organelles. | nih.govcnr.it |
| Lipid Accumulation | Prevents intramyocellular lipid (IMCL) accumulation. | nih.govcnr.it |
Stimulation of Fatty Acid Oxidation and Thermogenesis in Skeletal Muscle
3,5-Diiodo-L-thyronine (T2) has been identified as a significant modulator of energy metabolism, with skeletal muscle being a primary target tissue. Research indicates that T2 rapidly enhances mitochondrial fatty acid oxidation and thermogenesis. nih.govphysiology.orgphysiology.org In studies involving hypothyroid rats, administration of T2 led to a notable increase in mitochondrial oxidation within one hour when substrates like palmitoyl-CoA, palmitoylcarnitine (B157527), or succinate were used. nih.govphysiology.orgphysiology.org Specifically, mitochondrial oxidation increased by 104% with palmitoyl-CoA, 80% with palmitoylcarnitine, and 30% with succinate. nih.govphysiology.orgphysiology.org However, no effect was observed when pyruvate (B1213749) was the substrate. nih.govphysiology.org
The mechanism behind this stimulation involves the activation of the AMPK-ACC-malonyl-CoA metabolic signaling pathway, which directs lipid partitioning toward oxidation, and an increased import of fatty acids into the mitochondria. physiology.orgphysiology.org T2's action on skeletal muscle also extends to enhancing mitochondrial thermogenesis. This is achieved by activating pathways that dissipate the proton-motive force not linked to ATP synthesis, a process known as "proton leak". nih.govphysiology.orgphysiology.org The thermogenic effect is dependent on the presence of free fatty acids within the mitochondria. nih.govphysiology.orgphysiology.org Furthermore, T2 has been shown to increase AMPK phosphorylation, which is associated with fatty acid oxidation. mdpi.com
Table 1: Effect of 3,5-Diiodo-L-thyronine (T2) on Skeletal Muscle Mitochondrial Oxidation
| Substrate | Percentage Increase in Oxidation |
|---|---|
| Palmitoyl-CoA | 104% |
| Palmitoylcarnitine | 80% |
| Succinate | 30% |
| Pyruvate | No effect |
Role in Protecting Against Intramyocellular Lipid Storage
By enhancing mitochondrial fatty acid oxidation and thermogenesis in skeletal muscle, 3,5-Diiodo-L-thyronine (T2) may play a protective role against the excessive accumulation of intramyocellular lipids. nih.govphysiology.orgphysiology.org The accumulation of these lipids is linked to metabolic disorders. nih.gov The administration of T2 to rats on a high-fat diet has been shown to prevent intramyocellular lipid accumulation and improve insulin sensitivity in the gastrocnemius muscle. nih.gov This effect is associated with a systemic hypolipidemic effect of T2. nih.gov The increased capacity for lipid oxidation resulting from T2 administration could help avert the functional disorders associated with lipotoxicity in skeletal muscle. nih.govphysiology.orgphysiology.org
Cardiovascular System Considerations
3,5-Diiodo-L-thyronine (T2) has been shown to modulate cardiac energy metabolism. In vitro studies using rat cardiomyoblasts (H9c2 cells) demonstrated that T2 is taken up by these cells and can influence glucose consumption. frontiersin.orgnih.gov Specifically, exposure to 0.1 µM and 1.0 µM of T2 increased glucose uptake by 24% and 35%, respectively. frontiersin.orgnih.gov This is in contrast to 3,5,3'-triiodothyronine (T3), which did not affect glucose consumption, and 3,5,3',5'-tetraiodo-L-thyronine (T4), which significantly reduced it. frontiersin.orgnih.gov These findings suggest that T2 can directly impact the energy metabolism of heart cells by enhancing their ability to utilize glucose. frontiersin.org
Table 2: Effect of Iodothyronines on Glucose Consumption in Cardiomyoblasts
| Compound | Concentration | Change in Glucose Consumption |
|---|---|---|
| 3,5-Diiodo-L-thyronine (T2) | 0.1 µM | +24% |
| 3,5-Diiodo-L-thyronine (T2) | 1.0 µM | +35% |
| 3,5,3'-Triiodothyronine (T3) | Not specified | No effect |
| 3,5,3',5'-Tetraiodo-L-thyronine (T4) | 1.0 µM | -24% |
| 3,5,3',5'-Tetraiodo-L-thyronine (T4) | 10 µM | -41% |
The effects of 3,5-Diiodo-L-thyronine (T2) on cardiac hypertrophy and contractile performance have been a subject of investigation, with some studies indicating potential thyromimetic effects on the heart. researchgate.net In diet-induced obese mice, administration of a high dose of T2 for four weeks resulted in cardiac hypertrophy. nih.govoup.com Another study also reported increased heart weight in mice treated with T2. oup.com However, some research suggests that at certain doses, T2 does not induce cardiac hypertrophy. nih.gov For instance, chronic administration to rats did not result in changes to heart mass. bioscientifica.com In isolated perfused rat hearts, a high concentration of T2 (10 µM) caused a slight and transient reduction in cardiac output, while T3 and T4 had no hemodynamic effects. frontiersin.orgnih.gov
Anti-inflammatory and Antioxidant Properties
3,5-Diiodo-L-thyronine has demonstrated notable anti-inflammatory and antioxidant properties in various experimental models. nih.govnih.gov These effects are attributed to its ability to mitigate oxidative stress, enhance the activity of antioxidant enzymes, and reverse the activation of pro-inflammatory signaling pathways.
Mitigation of Oxidative Stress (e.g., Superoxide (B77818) Radical Production, H2O2 Levels)
Studies have shown that 3,5-T2 can effectively counteract oxidative stress by reducing the levels of reactive oxygen species (ROS). In a study involving human alveolar epithelial cells exposed to cigarette smoke extract (CSE), pretreatment with 10 μM of 3,5-T2 was found to counteract the CSE-induced increase in mitochondrial hydrogen peroxide (H2O2) levels. nih.gov This pretreatment also contributed to a decrease in superoxide radical species. nih.gov
In a different context, the administration of 3,5-T2 to rats on a high-fat diet (HFD) led to a reduced representation of proteins involved in the response to oxidative stress in visceral adipose tissue. mdpi.com However, the effects of 3,5-T2 on oxidative stress may be tissue-specific, as one study on HFD-fed rats reported that T2 treatment further increased mitochondrial H2O2 release in the gastrocnemius muscle compared to the HFD group alone. nih.gov
Enhancement of Antioxidant Enzyme Activity (e.g., SOD)
3,5-T2 has been shown to bolster the cellular antioxidant defense system by enhancing the activity of key enzymes. In the aforementioned study on human alveolar epithelial cells, it was observed that while CSE exposure significantly reduced the activity of superoxide dismutase (SOD), pretreatment with 3,5-T2 enhanced the basal activity of SOD. nih.gov This enhancement contributed to the observed decrease in superoxide radicals. nih.gov
Furthermore, in a model of hypothyroidism in rats, which is associated with an imbalanced redox state, both 3,5-T2 and T3 were capable of restoring oxidative balance by augmenting the antioxidant defense system. nih.govresearchgate.net
Reversion of Pro-inflammatory Factors (e.g., NF-kB)
A key aspect of the anti-inflammatory action of 3,5-T2 is its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. In skeletal muscle of rats fed a high-fat diet, 3,5-T2 treatment successfully normalized the HFD-induced increase in the phosphorylation of IκB (the inhibitor of NF-κB) and the subsequent nuclear translocation of the p65 subunit of NF-κB. frontiersin.org
Similarly, in a study on diabetic nephropathy in rats, 3,5-T2 was found to be protective against renal damage through a mechanism involving the SIRT1-dependent deacetylation and subsequent inactivation of the p65 subunit of NF-κB. nih.gov In hypothyroid rats, administration of 3,5-T2 significantly reduced the phosphorylation of IκBα and the accumulation of the p65 subunit in the liver, further demonstrating its anti-inflammatory potential. nih.gov
Table 2: Antioxidant and Anti-inflammatory Effects of 3,5-Diiodo-L-thyronine
| Effect | Model System | Key Findings | Reference |
|---|---|---|---|
| Mitigation of Oxidative Stress | Human Alveolar Epithelial Cells | Counteracted CSE-induced increase in H2O2; decreased superoxide radicals. | nih.gov |
| High-Fat Diet Fed Rats (Visceral Adipose Tissue) | Reduced representation of proteins related to oxidative stress response. | mdpi.com | |
| Enhancement of Antioxidant Enzymes | Human Alveolar Epithelial Cells | Enhanced basal activity of Superoxide Dismutase (SOD). | nih.gov |
| Hypothyroid Rats | Restored oxidative balance by enhancing antioxidant defense. | nih.govresearchgate.net | |
| Reversion of Pro-inflammatory Factors | High-Fat Diet Fed Rats (Skeletal Muscle) | Normalized HFD-induced IκB phosphorylation and nuclear p65 levels. | frontiersin.org |
| Diabetic Nephropathy Rats | Inactivated p65 subunit of NF-κB via SIRT1-dependent deacetylation. | nih.gov | |
| Hypothyroid Rats (Liver) | Reduced phosphorylation of IκBα and accumulation of p65. | nih.gov |
Analytical Methodologies and Quantification of 3,5 Diiodo L Thyronine
Advanced Chromatographic and Spectrometric Techniques
The quantification of 3,5-Diiodo-L-thyronine, which is often present at very low concentrations in biological samples, necessitates the use of highly specific and sensitive analytical technologies. Mass spectrometry-based methods are considered the gold standard in clinical chemistry for this purpose. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS)
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is a primary technique for the specific and sensitive quantification of 3,5-T2. nih.govresearchgate.net This method offers superior specificity compared to immunoassays and is suited for the rapid analysis of multiple analytes. sepscience.comthermofisher.cn
Several LC-MS/MS methods have been developed to simultaneously measure a range of thyroid hormones and their metabolites, including 3,5-T2, in serum and tissue samples. nih.govnih.gov In positive ion mode, the protonated molecule [M+H]⁺ of 3,5-T2 at a mass-to-charge ratio (m/z) of 525.6 is typically selected as the precursor ion, which then fragments to a dominant product ion of m/z 479.6 for quantification. nih.gov
Researchers have developed and optimized robust LC-MS/MS methods capable of detecting 3,5-T2 in human serum at concentrations in the picogram per milliliter (pg/mL) range. nih.govnih.gov One such method demonstrated the ability to quantify 3,5-T2 in all tested human serum samples, with an average concentration of 41 ± 5 pg/mL (78 ± 9 pmol/L). nih.govnih.gov This study reported an accuracy for the T2 assay between 88–104% and a precision of 95–97%. nih.govresearchgate.net The method's development is significant because previous attempts to apply LC-MS/MS to human serum often yielded negative results or concentrations below the limit of detection. nih.gov
The sensitivity of these methods is paramount. On-column detection limits for 3,5-T2 have been reported to be as low as 1.5-7.0 pg. nih.gov Another analytical method reported method detection limits of 2.3 pg for 3,5-T2 in 50 μL aliquots of blood sera or plasma. researchgate.net
Below is a table summarizing the performance of a validated LC-MS/MS method for 3,5-T2 quantification in human serum.
| Parameter | Result | Citation |
| Average Concentration | 41 ± 5 pg/mL (78 ± 9 pmol/L) | nih.govnih.gov |
| Accuracy | 88–104% | nih.govresearchgate.net |
| Precision | 95–97% | nih.govresearchgate.net |
| Average Recovery | 78% | nih.govnih.gov |
| Average Matrix Effect | +8% | nih.govnih.gov |
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS)
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) is another powerful technique used for the analysis of thyroid hormone metabolites. This high-resolution mass spectrometry method allows for the identification and quantification of compounds in complex matrices. An LC-Q-TOF-MS method was optimized to successfully detect 3,5-T2 in human and mouse placenta tissue, with concentrations ranging from 70–130 pg/g and 160–260 pg/g, respectively. nih.gov The development of such methods enables the tracking of thyroid hormone metabolites in various tissues, providing valuable insights into their localized distribution and metabolism. nih.gov
Capillary Electrophoresis Coupled with Detection Methods (e.g., UV, Laser-Induced Fluorescence)
Capillary electrophoresis (CE) represents a different class of separation techniques that utilizes an electric field to separate charged molecules based on their electrophoretic mobility. thyrocare.comlibretexts.org This method has been successfully applied to the separation, identification, and quantification of iodothyronines, including 3,5-diiodo-L-thyronine (T2). nih.gov
In one study, a CE method with photodiode-array ultraviolet-visible (UV) detection was developed. nih.gov Optimal separation of 3,5-T2 and other iodinated compounds was achieved using a 10mM sodium borate (B1201080) running buffer (pH 8.5) with 0.10mM beta-cyclodextrin (B164692) as an additive. nih.gov The analysis was completed within 6 minutes using an uncoated fused-silica capillary. nih.gov This method demonstrated good reproducibility, with the reproducibility of migration time being less than 0.6% and peak area less than 6.8%. nih.gov The method achieved a linear range from 10-1000 µg/mL and low limits of detection from 1.3-3.4 µg/mL at a detection wavelength of 280 nm. nih.gov
CE can also be coupled with more sensitive detection systems, such as inductively coupled plasma mass spectrometry (ICP-MS), for iodine-specific detection, allowing for the speciation of iodine-containing compounds in biological samples like human serum and urine. nih.gov
| Parameter | Optimized Condition/Result | Citation |
| Technique | Capillary Electrophoresis with UV detection | nih.gov |
| Running Buffer | 10mM sodium borate (pH 8.5) | nih.gov |
| Additive | 0.10mM beta-cyclodextrin | nih.gov |
| Analysis Time | < 6 minutes | nih.gov |
| Reproducibility (Migration Time) | < 0.6% | nih.gov |
| Reproducibility (Peak Area) | < 6.8% | nih.gov |
| Limit of Detection | 1.3-3.4 µg/mL | nih.gov |
Sample Preparation and Matrix Effects in Biological Samples
The accurate quantification of 3,5-T2 in biological samples like serum, plasma, or tissue is heavily dependent on the sample preparation procedure. nih.govnih.gov Biological matrices are complex and can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov Therefore, extensive cleanup and extraction procedures are required to isolate the analyte of interest and reduce background noise. nih.govresearchgate.net
Solid Phase Extraction (SPE) Optimization
Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. sepscience.comresearchgate.net For the analysis of 3,5-T2 and other thyroid hormones in serum, an optimized offline SPE-based procedure is often employed. nih.govresearchgate.net
The process typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analytes. researchgate.netsepscience.com In one optimized method for human serum, a specific SPE cartridge was conditioned with methanol (B129727) and water. researchgate.net After the deproteinized sample was loaded, the cartridge was washed with water, 0.1 M HCl, and methanol to remove interfering substances. nih.gov The 3,5-T2 was then eluted with a mixture of methanol and ammonium (B1175870) hydroxide (B78521) (95:5 by volume). nih.govresearchgate.net
Online SPE systems have also been developed to automate the sample preparation process, minimizing manual labor and potential errors while reducing processing time. sepscience.com These systems can effectively capture trace amounts of thyroid hormones from protein-precipitated serum samples. sepscience.com
Deproteinization and Background Noise Reduction
Given that thyroid hormones in circulation are largely bound to proteins, the first step in sample preparation for biological fluids like serum is often deproteinization. nih.govmdpi.com This is commonly achieved by adding a protein-precipitating solvent, such as acetonitrile (B52724) or acetone, to the sample. nih.govnih.gov For instance, a mixture of ice-cold acetonitrile, water, and formic acid can be used to precipitate proteins from serum samples. nih.govresearchgate.net Following vortexing and centrifugation, the supernatant containing the analytes is collected for further processing. nih.govnih.gov
To further lower background noise and remove residual interfering substances, additional cleanup steps may be necessary. nih.govresearchgate.net A common procedure involves a liquid-liquid extraction step with a nonpolar solvent like hexane (B92381) to remove lipid residues. nih.govresearchgate.net Subsequent precipitation with acetonitrile can also be used to remove any remaining proteins. nih.govresearchgate.net These comprehensive cleanup strategies are crucial for achieving the low detection limits required for the accurate measurement of endogenous 3,5-T2 concentrations. nih.gov
Quantification and Validation Parameters
Method validation is a critical aspect of bioanalysis, ensuring the reliability and accuracy of the obtained results. Key validation parameters for 3,5-T2 assays include accuracy, precision, recovery, matrix effects, limits of detection (LOD), and limits of quantification (LOQ).
Accuracy refers to the closeness of the measured value to the true value. It is often expressed as a percentage of the nominal concentration. For 3,5-T2, LC-MS/MS methods have demonstrated high accuracy, with values typically ranging from 88% to 104% frontiersin.orgnih.gov.
Precision measures the degree of scatter among a series of measurements of the same sample. It is usually expressed as the coefficient of variation (CV) and is assessed at two levels: intra-assay (repeatability within the same analytical run) and inter-assay (reproducibility between different analytical runs). A competitive chemiluminescence immunoassay (CLIA) for 3,5-T2 reported intra-assay variation between 4.1% and 9.0%, and inter-assay variation between 5.6% and 12.9% nih.gov. An LC-MS/MS method for T2 isomers showed a precision of 95–97% frontiersin.orgnih.gov.
Recovery is the efficiency of the extraction process, indicating the percentage of the analyte that is successfully recovered from the biological matrix during sample preparation. For an LC-MS/MS-based method, the recovery for 3,5-T2 was reported to be around 78% frontiersin.orgnih.gov.
Matrix effects are the influence of co-eluting, interfering substances from the biological matrix on the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. These effects can significantly impact the accuracy and precision of LC-MS/MS methods. For a developed LC-MS/MS assay, the matrix effect for 3,5-T2 was found to be +8% frontiersin.orgnih.gov. The use of stable isotope-labeled internal standards is a common strategy to compensate for matrix effects.
Table 1: Validation Parameters for 3,5-Diiodo-L-thyronine Quantification Methods
| Parameter | LC-MS/MS | Chemiluminescence Immunoassay (CLIA) |
|---|---|---|
| Accuracy | 88–104% | Not explicitly stated |
| Precision (Intra-assay CV) | 3-5% | 4.1–9.0% |
| Precision (Inter-assay CV) | Not explicitly stated | 5.6–12.9% |
| Recovery | 78% | Not applicable |
| Matrix Effect | +8% | Not applicable |
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.
Different analytical methods have reported varying LODs and LOQs for 3,5-T2. A recently developed LC-MS/MS method reported a lower limit of detection of 11.5 pg/mL (22 pmol/L) for T2 isomers frontiersin.org. In contrast, an earlier LC-MS/MS method had a much higher lower detection limit of 740 pg/mL (1.41 nmol/L) for 3,5-T2 frontiersin.org. A competitive chemiluminescence immunoassay (CLIA) established a lower detection limit of 0.2 nM (approximately 105 pg/mL) nih.gov.
Table 2: Limits of Detection and Quantification for 3,5-Diiodo-L-thyronine
| Method | LOD | LOQ |
|---|---|---|
| LC-MS/MS (Lorenzini et al., 2019) | 11.5 pg/mL (22 pmol/L) | Not explicitly stated |
| LC-MS/MS (Wang et al.) | 740 pg/mL (1.41 nmol/L) | Not explicitly stated |
| Chemiluminescence Immunoassay (CLIA) | 0.2 nM (~105 pg/mL) | Not explicitly stated |
Calibration curves are used to determine the concentration of an analyte in a sample by comparing its response to a series of standards of known concentrations. For LC-MS/MS analysis of 3,5-T2, calibration curves are typically generated over a wide concentration range, for example, from 1.0 to 500 ng/mL nih.gov. Good linearity is essential for accurate quantification, with a coefficient of determination (R²) greater than 0.99 being desirable nih.gov.
Internal standards are crucial in LC-MS/MS to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C₆-labeled 3,5-T2, as it has nearly identical chemical and physical properties to the unlabeled analyte. In a study quantifying various thyroid hormones, ¹³C₆-labeled L-thyroxine (¹³C₆-T4) was used as an internal standard nih.gov. For the analysis of T3 and T4, ¹³C₆-labeled analogs (cT3 and cT4) have been employed, and in some cases, a surrogate analyte like l-3,3'-diiodothyronine-¹³C₆ (cT2) has been used as an internal standard nih.gov.
Challenges in 3,5-Diiodo-L-thyronine Measurement in Biological Fluids
The accurate measurement of 3,5-T2 in biological fluids is fraught with challenges, primarily due to its low circulating concentrations and the presence of structurally similar isomers.
Historically, the quantification of 3,5-T2 has been challenging, leading to a wide range of reported serum concentrations. Early methods relied on polyclonal antibody-based radioimmunoassays (RIAs) developed in the 1970s frontiersin.org. These immunoassays often suffered from a lack of specificity and cross-reactivity with other thyroid hormone metabolites, contributing to the high variability in reported 3,5-T2 concentrations, which ranged from 10 to 190 pmol/L nih.gov.
More recently, mass spectrometry-based methods have been developed to provide more specific and sensitive quantification nih.gov. However, even with these advanced techniques, discrepancies in reported concentrations exist. For instance, one LC-MS/MS study reported an average 3,5-T2 concentration of 78 ± 9 pmol/L in healthy individuals, while another was unable to detect it in human serum, with a detection limit of 1.41 nmol/L frontiersin.org. A chemiluminescence immunoassay (CLIA) reported concentrations of around 290 pmol/L in a healthy control group nih.gov. This variability can be attributed to differences in sample preparation, analytical platforms, and the specific antibodies used in immunoassays.
A significant analytical challenge is the differentiation of 3,5-T2 from its isomers, particularly 3,3'-Diiodo-L-thyronine (3,3'-T2), as they have the same molecular weight. Immunoassays are particularly susceptible to cross-reactivity with these isomers, which can lead to overestimation of 3,5-T2 concentrations.
Chromatographic separation prior to detection is essential for the accurate quantification of individual isomers. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) allows for the separation and specific detection of 3,5-T2 and 3,3'-T2 in the same analytical run frontiersin.orgnih.gov. In one study, baseline chromatographic separation of five thyroid hormones, including 3,5-T2 and 3,3'-T2, was achieved nih.gov. This separation is critical as the concentration of 3,3'-T2 in human serum has been found to be approximately three-fold higher than that of 3,5-T2 nih.gov. The ability to distinguish between these isomers is vital for accurately assessing the biological role of each compound.
Comparative Studies and Physiological Relevance
Comparison with Canonical Thyroid Hormones (T3 and T4)
While structurally related, 3,5-T2 exhibits a unique profile of action when compared to T3 and T4, the primary hormones secreted by the thyroid gland. nursingcenter.com These differences are most pronounced in their metabolic effects, onset and duration of action, and their interactions with thyroid hormone receptors and subsequent signaling pathways.
Both 3,5-T2 and T3 are known to stimulate metabolism; however, they do so with differing potencies and through potentially distinct mechanisms. nih.govnih.govpagepressjournals.orgresearchgate.netresearchgate.net
Similarities:
Increased Metabolic Rate: Exogenously administered 3,5-T2 has been shown to rapidly increase the resting metabolic rate in rodent models. nih.govfrontiersin.orgmdpi.com This effect is reminiscent of the well-established calorigenic action of T3. frontiersin.org
Hypolipidemic Effects: Both 3,5-T2 and T3 can exert beneficial effects on lipid metabolism, including the reduction of serum triglycerides and cholesterol levels. nih.govfrontiersin.org Studies in rats on a high-fat diet have demonstrated that 3,5-T2 can prevent fatty liver by increasing fatty acid oxidation. nih.gov
Stimulation of Mitochondrial Activity: Both iodothyronines have been shown to enhance mitochondrial activities. nih.gov 3,5-T2, in particular, has been noted to rapidly stimulate mitochondrial respiration. nih.gov
Differences:
Lipogenesis: A key distinction lies in their effects on fat synthesis. While T3 can improve hepatic lipid accumulation by increasing lipid catabolism, it can also paradoxically increase lipogenesis. frontiersin.org In contrast, 3,5-T2 has been shown to downregulate the expression of genes involved in hepatic lipogenesis in rats on a high-fat diet. frontiersin.org
Glucose Metabolism: 3,5-T2 has been observed to improve muscle glucose uptake by enhancing the insulin (B600854) response. nih.gov While T3 also influences glucose homeostasis, the specific mechanisms and resulting profiles can differ. nih.gov For instance, in obese mice, a high dose of 3,5-T2 was found to decrease body weight and blood glucose levels through reductions in GLUT2 levels, an effect that showed some signs of thyrotoxicosis. nih.gov
Tissue-Specific Actions: Research suggests that 3,5-T2 may have more selective effects than T3. While high doses of 3,5-T2 can mimic many of the physiological effects of T3, including suppression of the hypothalamus-pituitary-thyroid (HPT) axis and cardiac hypertrophy, lower doses have been noted to have negligible effects on adiposity while still suppressing the HPT axis. nih.govoup.com This suggests a potential for dissociation of metabolic benefits from some of the adverse effects associated with T3. nih.gov
Table 1: Comparative Metabolic Effects of 3,5-T2 and T3
| Feature | 3,5-Diiodo-L-thyronine (3,5-T2) | 3,5,3'-Triiodothyronine (T3) |
|---|---|---|
| Resting Metabolic Rate | Rapidly increases. nih.govfrontiersin.orgmdpi.com | Increases. frontiersin.org |
| Hepatic Lipid Catabolism | Increases. nih.govfrontiersin.org | Increases. frontiersin.org |
| Hepatic Lipogenesis | Downregulates expression of lipogenic genes. frontiersin.org | Can increase. frontiersin.org |
| Serum Cholesterol | Reduces. nih.govnih.gov | Reduces. nih.gov |
| Muscle Glucose Uptake | Enhances insulin response. nih.gov | Influences glucose homeostasis. |
| HPT Axis Suppression | Dose-dependent suppression. nih.govoup.com | Suppresses. nih.gov |
A significant distinction between 3,5-T2 and T3 is the timing and persistence of their effects.
Onset of Action: 3,5-T2 is characterized by a more rapid onset of action compared to T3. nih.gov For example, in perfused hypothyroid rat liver, 3,5-T2 stimulates oxygen consumption more quickly than T3. nih.gov The effects of 3,5-T2 on mitochondrial activities can be observed within an hour, whereas similar effects of T3 may take 24 hours to manifest. nih.gov
Duration of Action: The metabolic effects of 3,5-T2 appear to be of a shorter duration than those of T3. Studies in hypothyroid rats have shown that while 3,5-T2 has a rapid effect on resting metabolic rate, T3's effects are slower to appear but are longer-lasting. frontiersin.org
The differences in the biological activities of 3,5-T2 and T3 can be partly attributed to their distinct interactions with thyroid hormone receptors (TRs) and their subsequent signaling pathways.
Thyroid Hormone Receptor Binding: 3,5-T2 has a significantly lower affinity for thyroid hormone receptors compared to T3. researchgate.net Specifically, the affinity of 3,5-T2 for human TRβ is reported to be 60-fold lower than that of T3. nih.gov Another study noted that T2 was up to 500-fold less potent than T3 in displacing radio-labeled T3 from in vitro translated TRs. nih.gov
Genomic vs. Non-Genomic Pathways: T3 primarily exerts its effects through the classical genomic pathway by binding to nuclear TRs, which then act as transcription factors to regulate gene expression. nih.govwikipedia.org While 3,5-T2 can also act through TR-dependent pathways, a substantial body of evidence suggests that it also utilizes TR-independent, non-genomic mechanisms. nih.govfrontiersin.org
Mitochondrial Signaling: Mitochondria are considered a primary target for the non-genomic actions of 3,5-T2. nih.govpagepressjournals.org It has been shown to have direct and rapid effects on mitochondrial components, such as stimulating the activity of F(o)F(1)-ATP synthase and increasing mitochondrial respiration rates. nih.gov One proposed mechanism involves the binding of 3,5-T2 to subunit Va of the cytochrome c oxidase complex, which abolishes the allosteric inhibition of respiration by ATP. frontiersin.org
Table 2: Receptor Binding and Signaling Pathways of 3,5-T2 and T3
| Feature | 3,5-Diiodo-L-thyronine (3,5-T2) | 3,5,3'-Triiodothyronine (T3) |
|---|---|---|
| Affinity for TRs | Significantly lower (e.g., 60-fold lower for TRβ). nih.gov | High. researchgate.net |
| Primary Signaling Pathway | Both genomic and non-genomic (mitochondrial). nih.govfrontiersin.org | Primarily genomic (nuclear receptor-mediated). nih.govwikipedia.org |
| Mitochondrial Action | Direct and rapid effects on mitochondrial components. nih.govfrontiersin.org | Indirect effects, largely mediated by gene expression changes. |
In Vivo Models for 3,5-Diiodo-L-thyronine Research
A variety of animal models have been instrumental in characterizing the physiological effects of 3,5-T2. These models range from rodents to non-mammalian species, each offering unique advantages for studying the diverse actions of this thyroid hormone metabolite.
Rats and mice are the most extensively used models in 3,5-T2 research, providing valuable insights into its metabolic effects in mammals. nih.govfrontiersin.org
High-Fat Diet-Induced Obesity Models: A common approach involves feeding rats or mice a high-fat diet to induce obesity and related metabolic disturbances. nih.govmdpi.commdpi.com In these models, administration of 3,5-T2 has been shown to prevent increases in body weight, reduce hepatic fat accumulation, and improve insulin sensitivity. nih.govmdpi.com
Hypothyroid Models: Studies in hypothyroid rats have been crucial for demonstrating the intrinsic metabolic activity of 3,5-T2, independent of the influence of endogenous T3 and T4. nih.govresearchgate.net These models have highlighted the rapid effects of 3,5-T2 on resting metabolic rate and its ability to improve cold tolerance. nih.govresearchgate.net
Genetic Models: Low-density lipoprotein receptor knockout mice have been used to investigate the hypolipidemic effects of 3,5-T2, showing reductions in circulating total and LDL cholesterol. nih.gov
Comparative Studies: Rodent models are frequently used for direct comparative studies between 3,5-T2 and T3, allowing for the elucidation of their distinct thyromimetic profiles. oup.comnih.gov For example, studies in diet-induced obese mice have compared the effects of different doses of 3,5-T2 with a supraphysiological dose of T3 on various metabolic and physiological endpoints. nih.govoup.com
Non-mammalian models offer unique advantages for studying developmental and comparative aspects of 3,5-T2 action.
Zebrafish (Danio rerio): The zebrafish is a valuable model for studying the effects of thyroid hormones on development and metabolism. researchgate.netnih.gov Research has shown that 3,5-T2 can regulate thermal acclimation in zebrafish. nih.gov The zebrafish model is also used to investigate the potential for 3,5-T2 to counteract diet-induced obesity and associated inflammation. researchgate.net
Killifish: Studies in killifish have demonstrated the rapid effects of 3,5-T2 on deiodinase activity, which is crucial for thyroid hormone homeostasis. nih.gov Specifically, 3,5-T2 was found to decrease type 2 deiodinase activity in the liver. nih.gov
Other Fish Species: The effects of 3,5-T2 on metabolism appear to be conserved across species. nih.gov For instance, 3,5-T2 rapidly stimulates mitochondrial respiration in the liver and muscle of goldfish and has been shown to regulate growth in tilapia. nih.gov
In Vitro Cellular Models: Elucidating the Cellular Mechanisms of 3,5-Diiodo-L-thyronine
The biological effects of 3,5-Diiodo-L-thyronine (T2) have been investigated across a variety of in vitro cellular models. These studies provide crucial insights into the molecular mechanisms through which T2 exerts its physiological functions at the cellular level, independent of systemic influences. Research on cardiomyoblasts, alveolar epithelial cells, hepatoma cells, and pituitary cell lines has revealed diverse and cell-type-specific responses to T2 treatment.
Cardiomyoblasts (H9c2 cells)
Studies utilizing the H9c2 rat cardiomyoblast cell line have been instrumental in dissecting the direct cardiac effects of T2. Research has demonstrated that H9c2 cells actively take up T2, with intracellular concentrations increasing over time. mdpi.com A key finding in this model is the ability of T2 to modulate cellular energy metabolism. Specifically, treatment with T2 at concentrations of 0.1 µM and 1.0 µM has been shown to significantly increase glucose consumption by 24% and 35%, respectively. mdpi.comkarger.com This effect on glucose uptake was not observed with equimolar concentrations of triiodothyronine (T3), and in contrast, thyroxine (T4) significantly reduced glucose consumption. mdpi.comkarger.com
While T2 demonstrates a capacity to influence cardiac energy metabolism, its effects on cell viability appear to be concentration-dependent. A significant decrease in cell viability, as measured by the MTT assay, was observed at T2 concentrations ranging from 0.5 to 10 µM. mdpi.comkarger.com However, a reduction in cell number, confirmed by crystal violet staining, was only evident at the highest concentration of 10 µM T2. mdpi.comkarger.com
| Parameter | T2 Concentration | Observed Effect | Reference |
|---|---|---|---|
| Glucose Consumption | 0.1 µM | 24% increase | mdpi.comkarger.com |
| Glucose Consumption | 1.0 µM | 35% increase | mdpi.comkarger.com |
| Cell Viability (MTT Assay) | 0.5 - 10 µM | Significant decrease | mdpi.comkarger.com |
| Cell Number (Crystal Violet) | 10 µM | Reduction | mdpi.comkarger.com |
Human Alveolar Epithelial Cells (A549 cells)
The human alveolar epithelial cell line, A549, has served as a valuable in vitro model to explore the potential protective effects of T2 in the context of lung injury. Research has focused on the impact of T2 on mitochondrial function and oxidative stress induced by external aggressors such as cigarette smoke. In one study, pretreatment of A549 cells with T2 was found to counteract the detrimental effects of cigarette smoke extract (CSE). dntb.gov.ua
Specifically, CSE exposure significantly reduced ATP production in A549 cells. However, pretreatment with T2 was shown to prevent this CSE-induced impairment in ATP synthesis. dntb.gov.ua Furthermore, T2 treatment enhanced the activity of cytochrome c oxidase (COX), a key enzyme in the mitochondrial respiratory chain. dntb.gov.ua This enhancement of COX activity by T2 contributed to a significantly lower impact of subsequent CSE exposure on cellular oxidative capacity. dntb.gov.ua
In addition to its effects on mitochondrial bioenergetics, T2 pretreatment also demonstrated a capacity to mitigate oxidative stress. A 2-hour pretreatment of CSE-exposed A549 cells with T2 led to an enhancement of superoxide (B77818) dismutase (SOD) activity and a reduction in the levels of superoxide anion and hydrogen peroxide (H2O2). dntb.gov.ua
| Condition | Parameter | Effect of T2 Pretreatment | Reference |
|---|---|---|---|
| Cigarette Smoke Extract (CSE) Exposure | ATP Production | Prevents CSE-induced impairment | dntb.gov.ua |
| Cytochrome c Oxidase (COX) Activity | Enhanced activity | dntb.gov.ua | |
| Superoxide Dismutase (SOD) Activity | Enhanced activity | dntb.gov.ua | |
| Superoxide Anion & H2O2 Levels | Reduced levels | dntb.gov.ua |
Human Hepatoma (HepG2) Cells
The human hepatoma cell line, HepG2, has been utilized to investigate the direct effects of T2 on hepatic lipid metabolism, a key area of interest given the role of the liver in metabolic homeostasis. Studies have shown that T2 can influence lipid accumulation and the expression of key regulatory proteins involved in lipogenesis.
In a model of hepatosteatosis, T2 treatment was found to reduce the number and size of lipid droplets. karger.com This was associated with a modification of the acyl composition of these droplets, leading to a decrease in the content of saturated fatty acids (SFA) relative to monounsaturated fatty acids (MUFA). karger.com T2 was also shown to stimulate mitochondrial fatty acid oxidation by up-regulating the expression of carnitine-palmitoyl-transferase (CPT1), uncoupling protein 2 (UCP2), and very long-chain acyl-coenzyme A dehydrogenase (VLCAD). karger.com
A significant finding in HepG2 cells is the effect of T2 on Sterol Regulatory Element-Binding Protein-1 (SREBP-1), a master transcriptional regulator of fatty acid and cholesterol synthesis. Unlike T3, which increases SREBP-1 expression, T2 was found to block the proteolytic cleavage of SREBP-1. nih.gov This inhibition of SREBP-1 processing occurs without affecting its expression at the transcriptional or translational level. nih.gov The consequence of this action is a reduction in the expression of Fatty Acid Synthase (FAS), a key enzyme in lipogenesis. nih.gov This effect of T2 is dependent on the concurrent activation of the MAPK ERK, p38, Akt, and PKC-δ signaling pathways. nih.gov
| Parameter | Effect of T2 Treatment | Molecular Mechanism | Reference |
|---|---|---|---|
| Lipid Droplets | Reduced number and size | Mobilization of triacylglycerols and increased mitochondrial fatty acid oxidation | karger.com |
| SREBP-1 Proteolytic Cleavage | Blocked | Activation of MAPK ERK, p38, Akt, and PKC-δ pathways | nih.gov |
| Fatty Acid Synthase (FAS) Expression | Reduced | Downstream effect of blocked SREBP-1 cleavage | nih.gov |
Pituitary Cell Lines (GH3 cells)
The GH3 pituitary cell line, which has characteristics of both somatotrophs and lactotrophs, has been employed to study the direct effects of T2 on pituitary function. Research in this model has revealed that T2 can modulate enzymatic activity and intracellular signaling pathways.
A key finding is that T2 stimulates the activity of type 1 5'-deiodinase (5'DI), an enzyme responsible for the conversion of T4 to the more active T3. pagepressjournals.org In GH3 cells, both T2 and T3 were shown to cause a 1.7-fold stimulation of 5'DI activity. pagepressjournals.org This suggests a potential role for T2 in regulating local thyroid hormone metabolism within the pituitary.
Furthermore, studies have demonstrated that T2 can elicit rapid, non-genomic effects in GH3 cells. These include rapid effects on intracellular calcium (Ca2+) and nitric oxide (NO) levels through mechanisms involving both plasma membrane and mitochondrial pathways. mdpi.com These findings point to mitochondria as a principal target for the rapid effects of T2 in pituitary cells.
| Parameter | Effect of T2 Treatment | Reference |
|---|---|---|
| Type 1 5'-deiodinase (5'DI) Activity | 1.7-fold stimulation | pagepressjournals.org |
| Intracellular Ca2+ and NO | Rapid effects | mdpi.com |
Future Directions and Translational Research in 3,5 Diiodo L Thyronine
Elucidating Undefined Mechanisms of Action
A primary focus for future research is to fully unravel the molecular mechanisms through which 3,5-T2 exerts its effects. nih.gov Current evidence suggests that its actions are complex and may not follow the classical pathways of thyroid hormones like triiodothyronine (T3).
The metabolic effects of T2, while similar to T3, appear to involve different and not yet well-defined mechanisms. researchgate.netpagepressjournals.org A significant body of evidence points to the mitochondria as a primary pharmacological target of T2. nih.govresearchgate.netpagepressjournals.org Its actions are often independent of nuclear thyroid hormone receptors (THRs), suggesting a distinct mode of operation. nih.govnih.gov
Key areas for investigation include:
Mitochondrial Interactions: T2 has been shown to rapidly stimulate mitochondrial activity, oxygen consumption, and ATP synthesis. nih.govfrontiersin.org Further research should focus on identifying the specific mitochondrial binding sites and the downstream signaling cascades that are activated. nih.gov Studies have shown that T2 can stimulate both cytochrome c-oxidizing and -reducing components of the respiratory chain within an hour of administration. nih.gov
Receptor-Independent vs. Receptor-Mediated Actions: While many effects of T2 are thought to be THR-independent, some THR-mediated actions have also been described. nih.gov It is crucial to delineate which effects are mediated through which pathway. The binding affinity of 3,5-T2 for the human THRβ1 is reportedly 40- to 60-fold lower than that of T3, yet it can still activate nuclear receptors, albeit at higher concentrations. nih.govnih.gov
Intracellular Signaling: Beyond mitochondria, the broader intracellular signaling pathways affected by T2 need to be mapped. This includes its influence on calcium signaling, nitric oxide production, and the activity of key metabolic enzymes. frontiersin.org
Genomic and Proteomic Analyses: Comprehensive -omics studies are required to identify the full spectrum of genes and proteins whose expression is altered by T2 administration in various tissues. This will provide an unbiased view of its cellular impact.
Comprehensive Human Studies on Endogenous and Exogenous 3,5-Diiodo-L-thyronine
Translating the promising results from animal studies to clinical applications requires robust and comprehensive human trials. To date, research on the effects of both endogenous and exogenous T2 in humans is sparse. nih.govnih.gov
Endogenous 3,5-T2: A significant challenge in understanding the physiological role of endogenous T2 has been the difficulty in accurately measuring its low concentrations in serum and tissue. nih.gov Early radioimmunoassays reported varying concentrations, but the development of more reliable methods based on mass spectrometry is a crucial step forward. nih.gov A recent study using such a method found the average concentration of 3,5-T2 in healthy subjects to be approximately 78 ± 9 pmol/l. nih.gov Future studies should aim to:
Establish definitive reference ranges for endogenous T2 levels in a large, diverse population.
Investigate the correlation between endogenous T2 levels and various metabolic parameters, such as resting metabolic rate, lipid profiles, and insulin (B600854) sensitivity.
Explore how T2 levels change in different physiological (e.g., cold exposure, fasting) and pathophysiological (e.g., obesity, hypothyroidism, critical illness) states.
Determine the dose-response relationship for T2's metabolic effects in humans.
Evaluate its efficacy in treating conditions like obesity, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia.
Thoroughly assess its long-term safety and potential for side effects.
Development of 3,5-Diiodo-L-thyronine Analogs for Specific Therapeutic Applications
The development of synthetic T2 analogs offers a promising avenue for creating targeted therapies that harness the beneficial metabolic effects of T2 while minimizing potential side effects. chemimpex.com By modifying the structure of the parent molecule, it may be possible to enhance its affinity for specific targets or improve its pharmacokinetic profile.
One such synthetic T2 mimetic, TRC150094, has already shown potential in preclinical studies by reducing hepatic steatosis and increasing mitochondrial respiration in obese rats. researchgate.net
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the T2 structure to understand which chemical moieties are responsible for its various biological activities.
Tissue-Selective Analogs: Designing compounds that preferentially act on specific tissues, such as the liver or adipose tissue, to treat localized pathologies like NAFLD without affecting other organs like the heart or bone.
Preclinical and Clinical Testing: Rigorously testing promising new analogs in animal models and, eventually, in human clinical trials to assess their safety and efficacy.
Investigation of Tissue-Specific Responses and Systemic Integration
Key tissues of interest and research questions include:
Liver: The liver is a primary target of T2. It has been shown to stimulate hepatic fatty acid oxidation, reduce fat accumulation, and alter the expression of proteins involved in key metabolic pathways. nih.govnih.gov Future work should further detail its anti-steatotic mechanisms.
Skeletal Muscle: T2 administration can affect the structural and metabolic features of skeletal muscle mitochondria, potentially preventing lipid accumulation and improving insulin sensitivity. nih.gov How T2 influences muscle fiber type and energy utilization warrants further investigation.
Adipose Tissue: T2 has been shown to prevent visceral fat accumulation by programming adipocytes for lipolysis. mdpi.com Furthermore, it may promote the "browning" of white adipose tissue, converting it into a more metabolically active, energy-burning phenotype. mdpi.com
Systemic Integration: An overarching goal is to understand how these tissue-specific responses are integrated to produce systemic effects on whole-body energy balance. This involves studying the interplay between different organs and the neuroendocrine signals that are modulated by T2.
| Tissue | Observed Effects of 3,5-T2 Administration | Potential Therapeutic Implication |
|---|---|---|
| Liver | Increases mitochondrial fatty acid oxidation; Reduces hepatic fat accumulation; Alters expression of metabolic proteins. nih.govnih.gov | Treatment for Non-Alcoholic Fatty Liver Disease (NAFLD). |
| Skeletal Muscle | Affects mitochondrial structure and metabolism; Prevents intramyocellular lipid accumulation; Improves insulin sensitivity. nih.gov | Combating insulin resistance. |
| White Adipose Tissue (WAT) | Induces lipolysis; Prevents visceral fat mass gain; Promotes browning into beige/brite adipocytes. mdpi.commdpi.com | Anti-obesity agent. |
| Heart | Effects are dose-dependent and controversial; some studies report no changes while others show increased heart weight (hypertrophy). researchgate.netnih.gov | Critical for safety assessment of therapeutic use. |
Role in Pathophysiological Conditions Beyond Metabolic Disorders (e.g., Lung Injury)
While the bulk of T2 research has focused on metabolic diseases, emerging evidence suggests its potential relevance in other pathophysiological conditions. A notable example is its protective role in lung injury.
Cigarette smoke is a major cause of chronic lung conditions, partly through inducing oxidative stress and mitochondrial dysfunction in pulmonary cells. nih.govnih.gov A recent in vitro study investigated the effects of T2 on human alveolar epithelial cells exposed to cigarette smoke extract. The findings demonstrated that T2 pretreatment could:
Prevent Impairments in ATP Synthesis: T2 helped maintain cellular energy production, which was otherwise significantly reduced by smoke exposure. nih.gov
Enhance Mitochondrial Function: It boosted the activity of cytochrome c oxidase (COX), a key enzyme in the mitochondrial respiratory chain. nih.govresearchgate.net
Mitigate Oxidative Stress: T2 pretreatment reduced the levels of superoxide (B77818) anions and hydrogen peroxide and enhanced the activity of the antioxidant enzyme superoxide dismutase (SOD). nih.gov
These findings provide new insights into a protective role for T2 against mitochondrial damage induced by external stressors like cigarette smoke, opening the door for future research into its therapeutic potential for smoking-related lung diseases. nih.govresearchgate.net Further investigation is needed to confirm these effects in vivo and to explore its utility in other conditions characterized by mitochondrial dysfunction and oxidative stress.
Long-term Safety and Efficacy Profiles
A critical barrier to the clinical translation of 3,5-T2 is the lack of comprehensive long-term safety and efficacy data. The current literature presents a conflicting picture, likely due to differences in animal models, dosages, and duration of treatment. nih.gov
Some studies, particularly in rats fed a high-fat diet, suggest that T2 can exert beneficial metabolic effects without inducing the classical side effects of hyperthyroidism (thyrotoxicosis), such as significant alterations to the hypothalamus-pituitary-thyroid (HPT) axis or heart mass. nih.govnih.govmdpi.com
However, other studies, often in mice or at higher doses, report clear thyromimetic effects. nih.govresearchgate.net These include:
Suppression of the HPT Axis: Administration of T2 has been shown to decrease the expression of the TSH β-subunit in the pituitary, leading to reduced serum levels of T4 and T3. oup.com
Cardiac Effects: At higher doses, T2 has caused cardiac hypertrophy (increased heart weight) in mice, a known side effect of excess thyroid hormone. nih.govoup.comnih.gov
Other Thyromimetic Effects: High-dose T2 has been observed to mimic T3 in increasing metabolic rate and body temperature and altering the expression of TH-dependent genes. oup.comnih.gov
This discrepancy underscores the urgent need for systematic, long-term studies to establish a clear therapeutic window for T2. Future research must carefully document both beneficial outcomes and potential adverse effects across a wide range of doses to define a profile that is both safe and effective for chronic administration in humans. researchgate.netfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
